molecular formula C8H12N2O2 B1407614 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid CAS No. 1355334-66-5

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1407614
CAS No.: 1355334-66-5
M. Wt: 168.19 g/mol
InChI Key: WTNOQEQYCMBHMP-UHFFFAOYSA-N
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Description

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 1-position, a propyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-2-propylimidazole with carbon dioxide under high pressure can yield the desired carboxylic acid derivative. Another method involves the use of a Grignard reagent, where 1-methyl-2-propylimidazole is reacted with carbon dioxide in the presence of a magnesium halide to form the carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or sulfonated imidazole derivatives.

Scientific Research Applications

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals that have potential biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the propyl and carboxylic acid groups, making it less versatile in certain applications.

    2-Propylimidazole:

    Imidazole-4-carboxylic acid: Lacks the methyl and propyl groups, which can influence its solubility and interaction with other molecules.

Properties

IUPAC Name

1-methyl-2-propylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-7-9-6(8(11)12)5-10(7)2/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNOQEQYCMBHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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